molecular formula C21H24N2O4S B10984040 N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B10984040
M. Wt: 400.5 g/mol
InChI Key: YEMSRUFENPXPHZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound with the following chemical formula:

C15H14N2O5\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_5C15​H14​N2​O5​

. It combines a substituted benzene ring, a benzazepine moiety, and a sulfanyl group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve several steps. One common approach is the condensation of 2,5-dimethoxyaniline with 2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-thione. The resulting intermediate undergoes further transformations to yield N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactivity: N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction processes can modify the compound’s structure.

    Substitution: Substituents on the benzene ring or the benzazepine core can be replaced.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) are commonly employed. Reaction conditions vary based on the desired transformation.

Major Products: The major products depend on the specific reaction and the functional groups involved. Detailed analysis would require specific experimental data.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Neuroscience: Its benzazepine core suggests possible interactions with neurotransmitter receptors.

    Chemical Biology: It may serve as a probe for studying biological processes.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is unique, related compounds include:

    Other Benzazepines: Compare its properties with structurally similar benzazepines.

    Sulfanyl-Containing Compounds: Explore similarities and differences with other sulfanyl-substituted molecules.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H24N2O4S/c1-26-15-8-9-18(27-2)17(13-15)22-20(24)11-12-28-19-10-7-14-5-3-4-6-16(14)23-21(19)25/h3-6,8-9,13,19H,7,10-12H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

YEMSRUFENPXPHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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